REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].O.[NH2:12][NH2:13]>CN(C)C1C=CN=CC=1.C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:12][NH2:13])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 1.5 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered off
|
Type
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ADDITION
|
Details
|
the filtrate diluted with dichloromethane (100 mL)
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Type
|
WASH
|
Details
|
The organic solution was washed with 1N sodium hydrogen sulfate (100 mL), saturated sodium bicarbonate (100 mL), water (100 mL) and brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude residue was dissolved in ethanol (15 mL)
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Type
|
STIRRING
|
Details
|
The resulting clear solution was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to dryness in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NN)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |